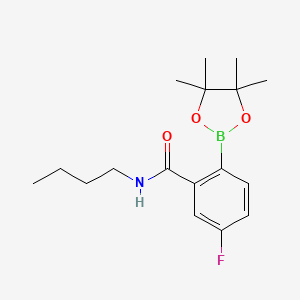

N-Butyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-Butyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate-containing benzamide derivative characterized by a fluorinated aromatic ring, a tetramethyl dioxaborolan moiety, and an N-butyl substituent. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry, due to its boronate ester group .

Properties

Molecular Formula |

C17H25BFNO3 |

|---|---|

Molecular Weight |

321.2 g/mol |

IUPAC Name |

N-butyl-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C17H25BFNO3/c1-6-7-10-20-15(21)13-11-12(19)8-9-14(13)18-22-16(2,3)17(4,5)23-18/h8-9,11H,6-7,10H2,1-5H3,(H,20,21) |

InChI Key |

CZUDIZUFEMLEAF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Dioxaborolane Ring: The dioxaborolane ring is attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzamide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Coupling Reactions: The dioxaborolane ring allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

Oxidation and Reduction: The benzamide core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation and reduction can lead to various oxidized or reduced benzamide derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-Butyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibit promising anticancer properties. For instance, derivatives containing fluorinated aromatic systems have been shown to inhibit key enzymes involved in cancer cell proliferation. The incorporation of the dioxaborolane unit may enhance the bioavailability and efficacy of these compounds against various cancer cell lines.

Antimicrobial Properties

Studies have demonstrated that related compounds possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. This suggests that this compound could be explored further as a lead compound for developing new antimicrobial agents.

Polymer Chemistry

The dioxaborolane group in this compound can be utilized in polymerization processes to create boron-containing polymers. These materials are known for their unique properties such as increased thermal stability and enhanced mechanical strength. Research into using this compound as a monomer or additive in polymer formulations could yield materials with improved performance.

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine can enhance the electron-withdrawing capacity of the molecule, potentially leading to improved charge transport properties in electronic devices.

Synthetic Routes

This compound can be synthesized through various methods involving the reaction of fluorinated benzamides with boronic acids or boronate esters under controlled conditions. The synthesis typically requires careful handling due to the reactivity of boron-containing compounds.

Analytical Techniques

Characterization of this compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods help confirm the structure and purity of the synthesized product.

Case Studies

Mechanism of Action

The mechanism of action of N-Butyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to biological targets, while the dioxaborolane ring can participate in reversible covalent interactions with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

*Calculated molecular weight based on structural similarity.

Key Observations:

- Fluorine position (5- vs. 2-) alters electronic distribution, affecting reactivity in cross-coupling reactions .

- Boronate Stability : All analogues share the tetramethyl dioxaborolan group, which stabilizes the boronate moiety against hydrolysis, a critical feature for storage and handling .

Reactivity in Cross-Coupling Reactions

The tetramethyl dioxaborolan group enables participation in Suzuki-Miyaura couplings, a reaction extensively documented for aryl boronate esters . Compared to pyrimidine- or pyrazole-containing boronates (e.g., PharmaBlock compounds in ), the benzamide scaffold may exhibit distinct steric and electronic profiles, influencing coupling efficiency with aryl halides .

Biological Activity

N-Butyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 321.19 g/mol. The compound features a benzamide core with a butyl group and a fluorine atom, along with a tetramethyl-1,3,2-dioxaborolane moiety that enhances its biological activity and stability.

Preliminary studies suggest that the presence of fluorine in the compound may enhance metabolic stability and bioactivity. The dioxaborolane functionality is known to participate in various chemical reactions, potentially influencing the compound's interaction with biological targets. Interaction studies have focused on its binding affinity to specific proteins and enzymes relevant to disease pathways .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies evaluating the cytotoxic effects of related compounds in various cancer cell lines demonstrated promising results. In particular, compounds targeting GSK-3β showed IC50 values as low as 8 nM, indicating potent inhibitory activity against this enzyme involved in cancer progression .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been assessed for its anti-inflammatory effects. Studies involving BV-2 microglial cells revealed that certain derivatives significantly reduced levels of nitric oxide (NO) and interleukin 6 (IL-6), which are markers of inflammation. These findings suggest potential therapeutic applications in neuroinflammatory conditions .

Case Studies and Research Findings

A summary of relevant case studies is presented in the following table:

| Study | Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|---|

| Study 1 | N-butyl derivative | HT-22 (neuronal) | 10 | Significant cytotoxicity |

| Study 2 | N-butyl derivative | BV-2 (microglial) | 5 | Reduced IL-6 production |

| Study 3 | GSK-3β inhibitor | Various cancer lines | 0.008 | Potent inhibition |

These studies illustrate the compound's diverse biological activities and support its potential as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing N-Butyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and what key reaction conditions must be controlled to ensure high yield?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the boronate ester reacts with aryl halides. Key conditions include maintaining an inert atmosphere (argon/nitrogen), using ligands like SPhos, and optimizing stoichiometry. Solvents such as THF or DMF and temperatures between 60–100°C are critical to minimize side reactions. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

1H/13C NMR and IR spectroscopy confirm functional groups and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (refined using SHELX software) provides precise bond lengths (e.g., B-O bonds at ~1.36 Å) and dihedral angles. Purity is assessed via HPLC with UV detection at λ = 254 nm .

Q. How does the tetramethyl-1,3,2-dioxaborolan-2-yl group influence the compound’s reactivity in cross-coupling reactions?

The boronate ester acts as a nucleophile in Suzuki-Miyaura couplings, enabling carbon-carbon bond formation with aryl/heteroaryl halides. The tetrahedral boron geometry and electron-donating methyl groups enhance stability during catalysis. Reactivity is modulated by ligand choice (e.g., Pd(PPh3)4) and base (e.g., Na2CO3) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when observed NMR shifts deviate from computational predictions?

Discrepancies arise from solvent effects, dynamic processes (e.g., restricted rotation), or crystal packing. Variable-temperature NMR probes conformational exchange. DFT calculations (with solvent models like PCM) and 2D NMR (COSY, NOESY) resolve assignment conflicts. Crystallographic validation is recommended for absolute configuration .

Q. What strategies optimize the stability of the boronate ester group during long-term storage or under aqueous conditions?

Store under inert gas (argon) at -20°C in anhydrous solvents (e.g., THF) with molecular sieves (3Å) to prevent hydrolysis. In aqueous applications, use buffered solutions (pH 7–8) and minimize protic solvents. Degradation is monitored via 11B NMR or LC-MS to quantify boronic acid byproducts .

Q. How can reaction parameters be tuned to enhance efficiency in palladium-catalyzed cross-coupling reactions?

Optimize catalyst loading (1–5 mol% Pd(OAc)2), ligand selection (e.g., SPhos for electron-rich systems), and base strength (CsF vs. K2CO3). Microwave-assisted heating reduces reaction time. Kinetic studies (via in situ IR) identify rate-limiting steps. Solvent screening (dioxane, toluene) improves solubility and reduces side reactions .

Q. What analytical approaches identify and quantify by-products formed during synthesis?

LC-MS with electrospray ionization detects low-abundance impurities. HRMS confirms molecular formulas. By-products are isolated via preparative HPLC and characterized using 2D NMR (HSQC, HMBC). Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) provides precise impurity quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.